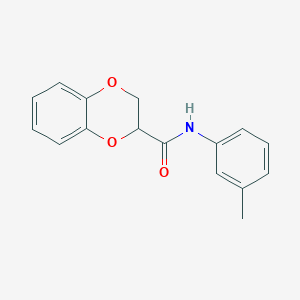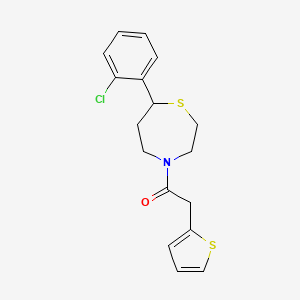
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as CTE and is a thiazepane derivative that has a thiophene ring attached to it. The purpose of
作用機序
The exact mechanism of action of CTE is not fully understood. However, it has been suggested that CTE may act by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. This modulation may lead to the observed pharmacological effects of CTE, including its anxiolytic and anticonvulsant properties.
Biochemical and Physiological Effects:
CTE has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, such as GABA and serotonin. CTE has also been shown to reduce the levels of certain stress hormones, such as cortisol. These effects may contribute to the observed anxiolytic and antidepressant effects of CTE.
実験室実験の利点と制限
One of the main advantages of CTE is its wide range of pharmacological activities. This makes it a promising candidate for the treatment of a variety of medical conditions. However, one of the limitations of CTE is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on CTE. One area of interest is the development of new synthetic methods for CTE that may improve its solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of CTE in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, the potential use of CTE as a tool for studying the role of neurotransmitters in the brain and their relationship to various medical conditions is an area of interest for future research.
Conclusion:
In conclusion, CTE is a thiazepane derivative that has gained significant attention in the scientific community due to its potential applications in medical research. Its wide range of pharmacological activities, including anticonvulsant, anxiolytic, and antidepressant effects, make it a promising candidate for the treatment of a variety of medical conditions. While there are limitations to the use of CTE in lab experiments, its potential as a tool for studying the role of neurotransmitters in the brain and its relationship to various medical conditions make it an area of interest for future research.
合成法
The synthesis of CTE involves the reaction of 2-chlorophenyl isothiocyanate with 4-methyl-1,4-thiazepane, followed by the reaction of the resulting product with 2-thiophenecarboxaldehyde. The final product is obtained after purification by column chromatography. This method has been successfully used to produce CTE in high yields and with excellent purity.
科学的研究の応用
CTE has been extensively studied for its potential applications in medical research. It has been found to possess a wide range of pharmacological activities, including anticonvulsant, anxiolytic, and antidepressant effects. CTE has also been shown to have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS2/c18-15-6-2-1-5-14(15)16-7-8-19(9-11-22-16)17(20)12-13-4-3-10-21-13/h1-6,10,16H,7-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVYYYSFQFEXLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


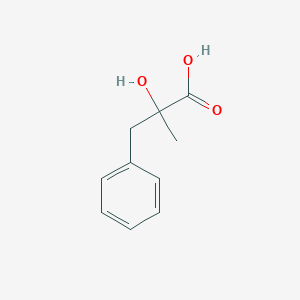
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2792663.png)
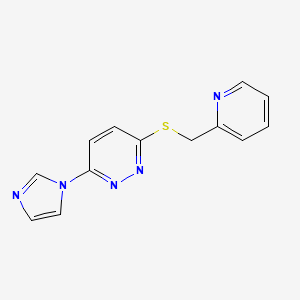

![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2792667.png)
![3-Benzyl-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2792669.png)
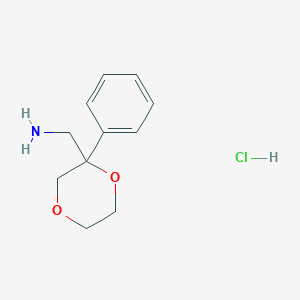
![1-(2-Bromophenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B2792673.png)

![(1R,5S)-3-(phenylsulfonyl)-8-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2792680.png)
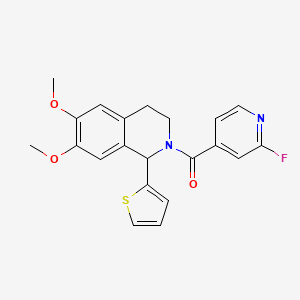
![2-(2-Oxabicyclo[2.2.2]octan-4-yl)acetic acid](/img/structure/B2792683.png)
